N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide
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Overview
Description
N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is a heterocyclic organic compound that has garnered significant attention in the field of drug design and discovery. This compound is known for its potent inhibitory effects on various protein kinase enzymes, which play a critical role in cell growth and division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of protein kinases, making it useful in studying cell signaling pathways.
Medicine: Potential therapeutic agent for diseases involving abnormal cell growth, such as cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting protein kinase enzymes, which are crucial for cell growth and division. By binding to the active site of these enzymes, N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide prevents the phosphorylation of target proteins, thereby disrupting cell signaling pathways involved in proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzamide
- N-Phenyl-3,4,5-trimethoxybenzamide
- 3,4,5-Trimethoxybenzylidene-hydrazine-carbothioamide
Uniqueness
N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide stands out due to its potent inhibitory effects on protein kinases and its versatility in undergoing various chemical reactions. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug design and discovery .
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)14-6-10(16)15-13/h4-5H,6,13H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXECEMOPVFIRRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284800 |
Source
|
Record name | NSC39074 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63203-45-2 |
Source
|
Record name | NSC39074 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC39074 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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